2-Methoxy-5-nitrobenzenediazonium

Catalog No.
S794526
CAS No.
27165-17-9
M.F
C7H6N3O3+
M. Wt
180.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-5-nitrobenzenediazonium

CAS Number

27165-17-9

Product Name

2-Methoxy-5-nitrobenzenediazonium

IUPAC Name

2-methoxy-5-nitrobenzenediazonium

Molecular Formula

C7H6N3O3+

Molecular Weight

180.14 g/mol

InChI

InChI=1S/C7H6N3O3/c1-13-7-3-2-5(10(11)12)4-6(7)9-8/h2-4H,1H3/q+1

InChI Key

BUADGGPZZZMHBR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N

The exact mass of the compound 2-Methoxy-5-nitrobenzenediazonium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methoxy-5-nitrobenzenediazonium (CAS 27165-17-9), commercially designated as Fast Scarlet RC Base or Azoic Diazo Component 13, is a highly stabilized diazonium cation essential for the synthesis of high-performance organic pigments and azoic textile dyes. Structurally characterized by an ortho-methoxy group and a meta-nitro group relative to the diazonium moiety, this compound offers a precise balance of electrophilic reactivity and thermal stability. In industrial procurement, it is the non-substitutable precursor for manufacturing specific color index materials, most notably Pigment Red 23 (C.I. 12355) and Pigment Red 12, where its unique substitution pattern dictates both the coupling kinetics during synthesis and the crystal packing, shade, and lightfastness of the final commercial pigment [1].

Procurement Fit

Azoic Dye Synthesis Medium coupling speed for process control
Photochemical Research Diazotype material candidate per patent disclosure
Industrial Procurement Stabilized ZnCl₂ double salt solid form

Attempting to substitute 2-Methoxy-5-nitrobenzenediazonium with closely related structural isomers, such as 2-Methoxy-4-nitrobenzenediazonium (Fast Red B), fundamentally alters both the manufacturing process and the final product. In the 4-nitro isomer, the nitro group is para to the diazonium cation, triggering strong resonance-driven (-M) activation that causes excessively rapid, difficult-to-control coupling kinetics, often leading to tarry byproducts and uneven crystal growth. Conversely, the 5-nitro group in Fast Scarlet RC is meta to the diazonium moiety, providing moderate inductive (-I) activation that ensures controlled coupling rates. Furthermore, substituting with non-methoxylated analogs like 4-Nitrobenzenediazonium (Fast Red GG) eliminates the critical ortho-methoxy resonance stabilization, drastically reducing the aqueous pot life of the diazonium solution and compromising the intermolecular hydrogen bonding required for the lightfastness of the resulting pigment .

Substitution Risk

Electronic Profile Mismatch
Ortho-methoxy / meta-nitro pattern may not reproduce coupling kinetics and shade with alternative substitution.
Anion Stabilization Difference
Zinc chloride double salt stability may not transfer to other counterions or in situ generated forms.
Photochemical Pathway Divergence
Benzenediazonium architecture differs from naphthoquinonediazide sensitizers; development chemistry may shift.

Controlled Electrophilic Coupling Kinetics via Meta-Nitro Substitution

The position of the nitro group critically determines the electrophilic reactivity of the diazonium cation. In 2-Methoxy-5-nitrobenzenediazonium, the nitro group is meta to the diazonium moiety, providing moderate inductive (-I) activation. When compared to 2-Methoxy-4-nitrobenzenediazonium (Fast Red B), where the para-nitro group provides powerful resonance (-M) activation, the meta-configuration results in significantly slower, more controlled coupling kinetics [1]. This controlled reactivity is essential to prevent the rapid, uncontrolled precipitation and byproduct formation that occurs with highly activated diazonium salts.

Evidence DimensionCoupling reactivity and process control
Target Compound DataModerate inductive (-I) activation yields controlled, steady coupling kinetics.
Comparator Or BaselineFast Red B (para-nitro): Strong resonance (-M) activation causes extremely rapid coupling, increasing tarry byproduct formation.
Quantified DifferenceShift from resonance-driven to inductive-driven activation reduces reaction velocity, preventing uncontrolled precipitation and ensuring uniform crystal growth.
ConditionsAqueous azo coupling with Naphthol AS derivatives at 0–5 °C.

Controlled kinetics are critical for maximizing yield and ensuring batch-to-batch reproducibility in industrial azo pigment synthesis, preventing the formation of insoluble impurities.

Balanced Coupling Reactivity
Class-level
Strong strength, medium speed
vs. fast/uncontrolled (strong EDG) or slow/inefficient (strong EWG)
Supports process control and shade reproducibility
Class-level comparison; coupling with naphthol components

Enhanced Thermal Stability and Aqueous Pot Life

The thermal stability of diazonium solutions dictates their processability in large-scale manufacturing. 2-Methoxy-5-nitrobenzenediazonium benefits from the electron-donating resonance effect of the ortho-methoxy group, which stabilizes the diazonium cation by forming an oxonium intermediate. Compared to the non-methoxylated baseline 4-Nitrobenzenediazonium (Fast Red GG), which rapidly decomposes and evolves nitrogen gas even at low temperatures, the target compound exhibits a significantly extended pot life at 0–5 °C [1].

Evidence DimensionAqueous pot life and decomposition threshold
Target Compound DataStable aqueous diazonium solution at 0–5 °C with extended pot life.
Comparator Or Baseline4-Nitrobenzenediazonium: Highly unstable, rapid N2 evolution and decomposition under identical conditions.
Quantified DifferenceOrtho-methoxy resonance stabilization significantly raises the activation energy for decomposition, extending usable process time.
ConditionsAqueous diazotization and storage at 0–5 °C prior to coupling.

Extended pot life reduces material waste and allows for larger, more efficient batch processing in industrial dye and pigment manufacturing.

C.I. Classification & Shade
Head-to-head
C.I. 37130: scarlet-red shade
vs. adjacent components (C.I. 12, 13:1) producing distinct hues
Ensures shade fidelity without reformulation
Direct comparison in azoic dyeing on cotton

Structural Necessity for C.I. Pigment Red 23 Compliance

The exact substitution pattern of the diazo precursor fundamentally dictates the crystal lattice and performance of the final pigment. 2-Methoxy-5-nitrobenzenediazonium is the requisite precursor for Pigment Red 23 (C.I. 12355). Substituting it with 2-Methyl-4-nitrobenzenediazonium (Fast Scarlet G) alters the intermolecular hydrogen bonding network in the final solid state, shifting the hue away from the required dark blue-red (scarlet) and significantly degrading the pigment's lightfastness and migration resistance .

Evidence DimensionFinal pigment lightfastness and color index compliance
Target Compound DataYields Pigment Red 23 (C.I. 12355) with specific planar conformation and dark blue-red hue.
Comparator Or Baseline2-Methyl-4-nitrobenzenediazonium: Yields structurally different pigments with altered hue and lower lightfastness.
Quantified DifferenceThe 2-methoxy-5-nitro pattern is the sole configuration that meets the structural and lightfastness requirements for C.I. 12355.
ConditionsStandardized pigment formulation for inks and coatings.

For procurement of precursors for high-grade inks, the exact substitution pattern is non-negotiable to meet strict commercial lightfastness and shade specifications.

Salt Form Stability
Class-level
Stable ZnCl₂ double salt
vs. explosive benzenediazonium chloride
Enables solid procurement and safer handling
Class-level anion stabilization; refrigerated storage
Photochemical Use Disclosure
Reported
Disclosed in DE1256065B
Alternative photosensitive architecture for diazotype
Patent evidence; further characterization needed
Physicochemical Descriptors
Context-dependent
XLogP3 = 2.8
HBD 0, HBA 4
Intermediate lipophilicity for fiber penetration
Computed values; differs from 4-nitro and 2-methoxy analogues
Regulatory Inventory Status
Reported
TSCA listed, group standard
Regulatory compliance review required
No individual approval; group standard provisions apply

Precursor for High-Performance Organic Pigments

This compound is the non-substitutable diazo component for synthesizing Pigment Red 23 (C.I. 12355) and Pigment Red 12. Its specific coupling kinetics ensure high purity and optimal crystal growth, making it the required choice for producing pigments used in premium printing inks, plastics, and industrial coatings.

Azoic Textile Dyeing (Azoic Diazo Component 13)

Utilized extensively in the textile industry to produce deep, lightfast scarlet and brown shades on cellulosic fibers. By coupling with Naphthol AS derivatives directly on the fabric, manufacturers benefit from its stabilized pot life and controlled reactivity during the application process [1].

Electrochemical Surface Modification

Employed in electrografting research to form covalently bound, highly stable methoxy-nitro-phenyl monolayers on carbon or metal electrodes. The ortho-methoxy group provides unique electronic properties and steric protection to the modified surface compared to standard nitrobenzenediazonium salts, making it ideal for advanced sensor development[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Scarlet-red azoic dyeing on cotton
C.I. Azoic Diazo Component 13 classification
Shade fidelity and coupling uniformity
Stabilized diazonium salt procurement
Solid-state double salt stability
Shelf life and handling safety review
Diazotype and planographic printing
Patent-disclosed photochemical use
Photospeed and contrast characterization
Azo pigment intermediate
Intermediate lipophilicity profile
Dispersibility in aqueous and solvent systems

XLogP3

2.8

UNII

TD1H66K1H2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

27165-17-9
61919-18-4

Wikipedia

2-methoxy-5-nitrobenzenediazonium

General Manufacturing Information

Benzenediazonium, 2-methoxy-5-nitro-: INACTIVE

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